2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine;hydrochloride

Medicinal Chemistry Building Block Handling Salt Stoichiometry

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine hydrochloride (CAS 2361644-77-9) is a heterocyclic building block composed of a pyrazine ring linked at the 2-position to a 1,2,3,6-tetrahydropyridine moiety, supplied as the mono‑hydrochloride salt. It is listed under the Enamine catalog number EN300‑7434296 with a molecular weight of 197.66 g mol⁻¹ and is stocked as a powder in the US and UA with a typical lead time of 1–5 days.

Molecular Formula C9H12ClN3
Molecular Weight 197.67
CAS No. 2361644-77-9
Cat. No. B2438519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine;hydrochloride
CAS2361644-77-9
Molecular FormulaC9H12ClN3
Molecular Weight197.67
Structural Identifiers
SMILESC1CNCC=C1C2=NC=CN=C2.Cl
InChIInChI=1S/C9H11N3.ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;/h1,5-7,10H,2-4H2;1H
InChIKeyRAPJXUSVWJECLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine Hydrochloride (CAS 2361644-77-9): Sourcing Guide for a Heterocyclic Building Block


2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine hydrochloride (CAS 2361644-77-9) is a heterocyclic building block composed of a pyrazine ring linked at the 2-position to a 1,2,3,6-tetrahydropyridine moiety, supplied as the mono‑hydrochloride salt [1]. It is listed under the Enamine catalog number EN300‑7434296 with a molecular weight of 197.66 g mol⁻¹ and is stocked as a powder in the US and UA with a typical lead time of 1–5 days . The compound is primarily used as a synthetic intermediate in medicinal chemistry and chemical biology, where the tetrahydropyridine NH and the pyrazine nitrogen atoms serve as handles for further functionalization .

Why 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine Hydrochloride Cannot Be Substituted by the Free Base or Dihydrochloride Salt Without Verification


The free base (CAS 1075742‑26‑5), the mono‑hydrochloride salt (CAS 2361644‑77‑9), and the dihydrochloride salt (CAS 2140866‑93‑7) differ in molecular weight, hydrogen‑bond donor count, and salt‑dependent physicochemical properties [1]. In a synthetic sequence, the number of HCl equivalents directly affects the stoichiometry of acid‑sensitive or base‑requiring steps, making uncontrolled substitution a source of irreproducible yields. Moreover, the salt form governs ambient‑temperature storage stability: the hydrochloride salt is stored at room temperature, whereas the free base requires sealed, refrigerated storage at 2–8 °C . These practical differences mean that even when the same heterocyclic core is shared, downstream experimental outcomes can diverge if the salt form is treated as interchangeable.

Quantitative Evidence Guide: 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine Hydrochloride vs. Free Base and Dihydrochloride Analogs


Monohydrochloride Salt Identity Ensures Correct Stoichiometry in Multi‑Step Syntheses

The target compound is the mono‑hydrochloride salt (C₉H₁₂ClN₃, MW 197.66 g mol⁻¹) [1]. In contrast, the free base (C₉H₁₁N₃, MW 161.20 g mol⁻¹) contains no HCl [2], while the dihydrochloride salt (C₉H₁₃Cl₂N₃, MW 234.12 g mol⁻¹) carries two equivalents of HCl . Using an incorrect salt form introduces a mass discrepancy of ±36.46 Da per HCl equivalent, which shifts the number of acid‑base equivalents available during amide couplings, Boc‑deprotections, or salt‑metathesis steps.

Medicinal Chemistry Building Block Handling Salt Stoichiometry

Ambient Storage Stability: HCl Salt Stays at Room Temperature While Free Base Requires Refrigeration

The hydrochloride salt is stable at room temperature (RT) and ships under normal temperature conditions . In contrast, the free base (CAS 1075742‑26‑5) requires sealed, dry storage at 2–8 °C . For laboratories that lack cold‑storage capacity or need to transport compounds without cold‑chain logistics, the HCl salt offers a tangible operational advantage.

Compound Management Storage Compliance Logistics

CLogP Analysis: Salt Form Modulates Calculated Lipophilicity Relative to the Free Base

The calculated partition coefficient (CLogP) for the hydrochloride salt is −0.215, as reported on the Enamine product sheet . The corresponding free base has a computed XLogP3 of −0.4 from PubChem [1]. The 0.185 log‑unit increase for the salt form indicates marginally higher lipophilicity, which may influence solubility in organic solvents and partitioning during liquid–liquid extractions.

Physicochemical Profiling Lipophilicity Drug Design

GHS Hazard Profile: Reduced Acute Oral Toxicity Warning Compared to Free Base

The hydrochloride salt carries GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [1]. The free base carries the same three statements plus H302 (harmful if swallowed) . The absence of the H302 classification for the HCl salt may simplify risk assessments and reduce shipping restrictions in certain jurisdictions.

Safety Regulatory Lab Handling

Supply‑Chain Resilience: Dual‑Continent Stock and 1–5 Day Lead Time

The hydrochloride salt is stocked in both the United States and Ukraine (Enamine), with a published lead time of 1–5 days and air‑transport eligibility . The free base is available from multiple vendors (Fluorochem, ChemScene, Leyan) but with variable stock levels and shipping restrictions that may extend delivery times . For time‑sensitive projects, the guaranteed dual‑continent availability of the HCl salt reduces the risk of single‑source supply disruption.

Procurement Supply Chain Inventory

Optimal Application Scenarios for 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine Hydrochloride


Multi‑Step Medicinal Chemistry Synthesis Requiring Precise Acid–Base Stoichiometry

In reaction sequences that consume or generate HCl—such as Boc‑deprotections, amide couplings with HATU/DIPEA, or salt metathesis—the known mono‑HCl stoichiometry of the target compound eliminates the need to titrate or adjust for unknown salt content. This contrasts with the free base, which provides no acidic equivalents, and the dihydrochloride, which may overshoot the required proton inventory [1].

Laboratory‑Scale Building Block Procurement with Ambient‑Temperature Logistics

For research groups operating without refrigerated storage or cold‑chain shipping, the hydrochloride salt's room‑temperature stability and normal transport classification simplify receiving, quarantine, and long‑term inventory. The free base, requiring 2–8 °C storage, imposes additional equipment and energy costs .

High‑Throughput Chemistry Platforms Demanding Rapid, Reliable Supply

The dual‑continent stock (US and UA) and 1–5 day lead time of the HCl salt reduce the risk of project delays caused by single‑source backorders. High‑throughput synthesis campaigns that consume building blocks at gram scale benefit from predictable, fast replenishment .

Safety‑Streamlined Workflows in Shared Synthesis Facilities

In core facilities where multiple users handle diverse compounds, the absence of the H302 (harmful if swallowed) classification on the HCl salt reduces the administrative overhead for risk assessments and waste‑handling protocols compared to the free base, which carries the additional H302 statement .

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